

In-Depth Technical Guide: Anticancer Agent 254 Analogues and Derivatives

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Compound of Interest

Compound Name: Anticancer agent 254

Cat. No.: B593516

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This technical guide provides a comprehensive overview of compounds referred to as "**Anticancer Agent 254**," with a primary focus on a series of neo-tanshinlactone analogues that have shown significant promise as potent anti-breast cancer agents. The designation "**Anticancer Agent 254**" principally refers to the 254th publication in the "Antitumor Agents" series, which details the synthesis and biological evaluation of these specific compounds. Additionally, this guide will briefly cover other, less extensively documented, compounds that share the "254" identifier.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis, biological activity, and mechanisms of action of these potential anticancer therapeutics.

Neo-tanshinlactone Analogues: A Promising Class of Anti-Breast Cancer Agents

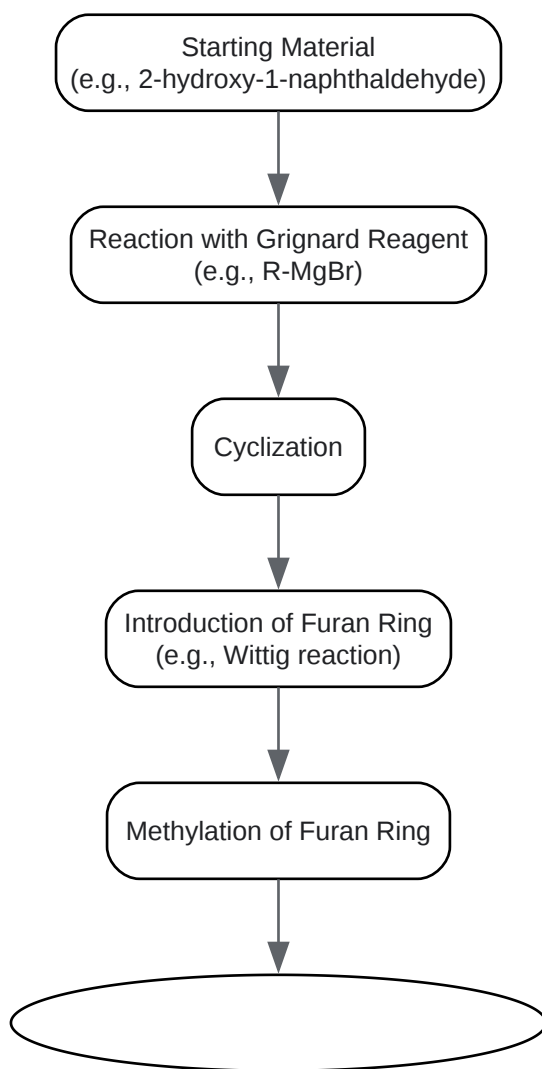
Neo-tanshinlactone, a natural product, has demonstrated potent and selective activity against breast cancer cells.^{[1][2][3]} This has spurred the design and synthesis of various analogues to explore their structure-activity relationships (SAR) and identify more effective drug candidates.

Core Chemical Structure

The foundational structure for this series of analogues is neo-tanshinlactone. The key modifications involve substitutions on the A-ring and alterations to the D-ring of the core molecule.

Synthesis of Neo-tanshinlactone Analogues

The synthesis of novel neo-tanshinlactone analogues involves a multi-step process. A generalized workflow for the synthesis is outlined below.



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General Synthetic Workflow for Neo-tanshinlactone Analogues.

Experimental Protocol: General Synthesis of 4-Substituted Neo-tanshinlactone Analogues

- Preparation of the Naphthol Intermediate: To a solution of a substituted 2-hydroxy-1-naphthaldehyde in an appropriate solvent (e.g., THF), a Grignard reagent (R-MgBr, where R is the desired substituent for the 4-position) is added dropwise at a controlled temperature

(e.g., 0 °C). The reaction is stirred for a specified time and then quenched with a saturated solution of ammonium chloride. The product is extracted, dried, and purified.

- **Cyclization to form the Lactone Ring:** The naphthol intermediate is treated with a cyclizing agent (e.g., an acid catalyst) in a suitable solvent and heated to reflux to form the lactone ring system.
- **Formation of the Furan Ring:** The resulting intermediate is subjected to a Wittig reaction with an appropriate phosphorane to introduce the furan moiety.
- **Methylation:** The furan ring is then methylated using a suitable methylating agent to yield the final neo-tanshinlactone analogue.^[3]

In Vitro Anticancer Activity

The synthesized neo-tanshinlactone analogues were evaluated for their in vitro anticancer activity against a panel of human tumor cell lines. The 50% effective dose (ED50) values are summarized in the table below.

Compound	R Group (at C-4)	MCF-7 (ER+) ED50 (µg/mL)	ZR-75-1 (ER+) ED50 (µg/mL)	MDA-MB- 231 (ER-) ED50 (µg/mL)	HS 587-1 (ER-) ED50 (µg/mL)	SK-BR-3 (ER-, HER2+) ED50 (µg/mL)
1 (Neo-tanshinlactone)	H	-	-	-	-	-
15	Ethyl	0.45	0.18	13.5	10.0	0.10
16	Propyl	-	-	-	-	-
17	Isopropyl	-	-	-	-	-
18	Phenyl	-	-	-	-	-
24	Methyl	-	-	-	-	-
25	H (unmethylated furan)	>20	>20	>20	>20	>20
Tamoxifen (TAM)	-	-	-	-	-	-

Data extracted from Wang et al., J Med Chem, 2006.[3] "-": Data not explicitly provided in the primary source.

Structure-Activity Relationship (SAR)

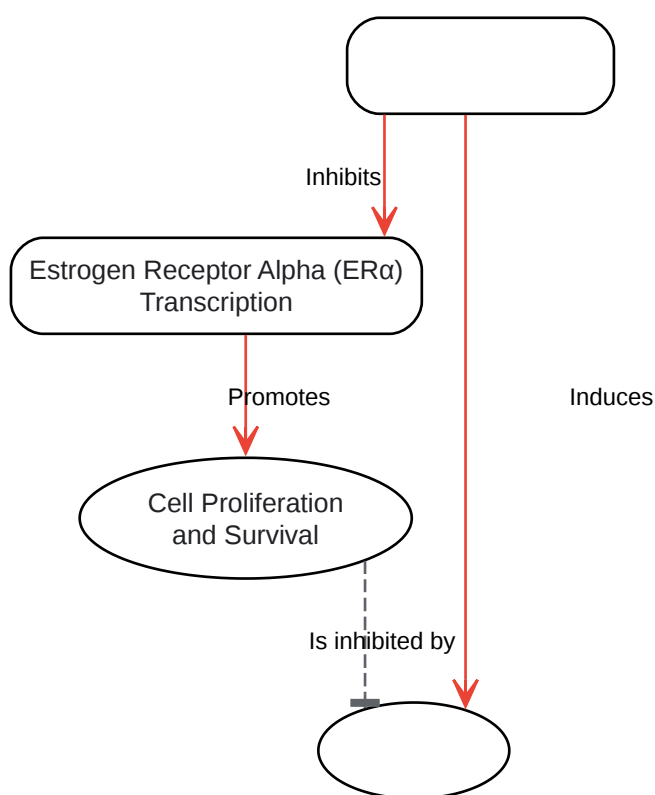
Preliminary SAR studies have revealed key structural features that are critical for the anti-breast cancer activity of these neo-tanshinlactone analogues:

- Methylated Furan D-Ring: Analogues with a methylated furan D-ring exhibit significantly better activity compared to those with an unsubstituted furan or a hydroxy-dihydrofuran ring. [3]

- C-4 Substituent on Ring A: The nature of the substituent at the C-4 position of ring A plays a crucial role in the compound's potency and selectivity. An ethyl group at this position (compound 15) was found to be optimal for activity against ER+ breast cancer cell lines.[3]

Mechanism of Action and Signaling Pathway

Neo-tanshinlactone and its active analogues exert their anticancer effects through the transcriptional down-regulation of estrogen receptor alpha (ER α). This leads to the induction of apoptosis in ER+ breast cancer cells. Some D-ring modified analogues have also been shown to induce apoptosis via DNA damage.[4]



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References

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- 4. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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